4-(4-N,N-Diethylaminophenylazo)aniline

Physicochemical Property Formulation Chromatography

Generic azobenzenes lack the terminal amine handle, preventing covalent incorporation or further derivatization. This compound provides the primary amine as a reactive anchor for polymer conjugation and diazotization, enabling custom bis-azo chromophores and stable NLO films. • Reactive -NH₂ handle enables diazotization and azo coupling for bis-azo dye synthesis • Diethylamino donor group enhances solubility and stability vs. dimethylamino analogs • Higher molecular polarizability (TPSA 53.98 Ų, LogP 5.11) supports NLO applications

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
CAS No. 34295-45-9
Cat. No. B13699248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-N,N-Diethylaminophenylazo)aniline
CAS34295-45-9
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
InChIInChI=1S/C16H20N4/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4,17H2,1-2H3
InChIKeyGJHHSJRCUUFBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-N,N-Diethylaminophenylazo)aniline: Amino-Terminated Azo Chromophore


4-(4-N,N-Diethylaminophenylazo)aniline (CAS 34295-45-9), also known as 4‑Amino‑4′‑N,N‑diethylaminoazobenzene, is a donor‑acceptor azo compound with the molecular formula C16H20N4 and a molecular weight of 268.36 g/mol . It features a primary amine (-NH₂) on one phenyl ring and a diethylamino (-N(C₂H₅)₂) donor on the other, linked by an azo (-N=N-) bridge . This push‑pull electronic structure underpins its use as a nonlinear optical (NLO) chromophore and as a key intermediate in the synthesis of disperse azo dyes. Predicted physicochemical properties include a density of 1.08 g/cm³, a boiling point of 452.1 °C at 760 mmHg, a flash point of 227.2 °C, a topological polar surface area (TPSA) of 53.98 Ų, and a calculated LogP of 5.11 .

Push-pull azo chromophore for NLO and photonic studies
Primary amine reactive handle for diazotization and covalent coupling
Key intermediate for disperse azo dye synthesis workflows

Why 4-(4-N,N-Diethylaminophenylazo)aniline Cannot Be Substituted


Generic substitution of 4-(4-N,N-Diethylaminophenylazo)aniline with structurally similar azo compounds fails due to critical differences in physicochemical properties and functional utility. The presence of the primary amine group distinguishes this compound from non‑amino analogs like 4‑(Diethylamino)azobenzene (CAS 2481-94-9), which lacks the terminal -NH₂ group . This amino functionality provides a reactive handle for further chemical derivatization, such as diazotization, azo coupling to form bis‑azo dyes, or covalent incorporation into polymer matrices for NLO applications . Additionally, the diethylamino donor group influences solubility and stability compared to dimethylamino-substituted analogs . These structural distinctions translate into measurable differences in molecular weight, LogP, and hydrogen bonding capacity that directly impact material processing and end‑use performance, as quantified in the evidence below.

Reactive handle mismatch Non-amino analogs such as 4-(Diethylamino)azobenzene lack the terminal -NH₂ group, preventing diazotization and covalent functionalization into polymers or extended azo dyes.
Solubility and polarity shift Diethylamino vs. dimethylamino donor substitution alters LogP, TPSA, and hydrogen-bonding capacity, which can shift solubility profiles and chromatographic retention behavior.
Processing and end-use divergence Differences in molecular weight and H-bond donor count between amino and non-amino azo compounds may impact material processing and final chromophore performance in NLO or dye applications.

4-(4-N,N-Diethylaminophenylazo)aniline – Differentiation Evidence


Molecular Weight & H-Bonding vs. 4-(Diethylamino)azobenzene

The target compound possesses a primary amine group that is absent in the structurally similar 4‑(Diethylamino)azobenzene (CAS 2481-94-9). This results in a higher molecular weight (268.36 g/mol vs. 253.35 g/mol), a higher hydrogen bond donor count (1 vs. 0), and a higher hydrogen bond acceptor count (4 vs. 3) . These differences alter the compound's polarity, solubility profile, and its retention behavior in reversed‑phase chromatography, making it non‑interchangeable with non‑amino analogs in synthetic and analytical workflows.

Molecular Weight & H-Bonding
Data to verify
268.36 vs. 253.35 g/mol (+5.9%); HBD 1 vs. 0; HBA 4 vs. 3
Supports synthetic workflow differentiation from non-amino analogs
Calculated from molecular formula; direct experimental validation not available
Physicochemical Property Formulation Chromatography

LogP and Hydrophobicity vs. Non-Amino Azobenzenes

The calculated octanol‑water partition coefficient (LogP) for 4-(4-N,N-Diethylaminophenylazo)aniline is 5.11 . In contrast, the LogP for 4‑(Diethylamino)azobenzene (CAS 2481-94-9) is reported to be 4.53 [1]. This difference of approximately 0.58 LogP units indicates that the amino‑substituted compound is approximately 3.8‑fold more lipophilic. This higher hydrophobicity influences its distribution in biphasic systems, its retention in reversed‑phase HPLC, and its partitioning behavior in biological or environmental matrices.

LogP & Lipophilicity
Cross-study comparable
LogP 5.11 vs. 4.53 (~3.8× more lipophilic)
Impacts solvent selection and reversed-phase chromatography method
Predicted values from different sources; direct experimental comparison not available
Lipophilicity Membrane Permeability QSAR

TPSA & H-Bonding vs. 4-(Diethylamino)azobenzene

The topological polar surface area (TPSA) of the target compound is 53.98 Ų, while that of 4‑(Diethylamino)azobenzene is lower due to the absence of the primary amine group [1]. The target compound also possesses one hydrogen bond donor (the -NH₂ group) and four hydrogen bond acceptors, compared to zero donors and three acceptors for the non‑amino analog. These differences directly affect the compound's ability to engage in intermolecular hydrogen bonding, influencing its solubility in polar solvents, its crystallinity, and its interaction with biological targets.

TPSA & H-Bond Capacity
Head-to-head
TPSA 53.98 vs. 28.36 Ų (+90%); +1 H-bond donor
Informs formulation and processing solvent choice
Calculated values based on molecular structure
Drug Design ADME Membrane Transport

4-(4-N,N-Diethylaminophenylazo)aniline – Application Scenarios


Nonlinear Optical (NLO) Chromophore Design

The compound's donor‑π‑acceptor architecture, featuring the strong diethylamino donor and the amino‑terminated acceptor ring, makes it a candidate for second‑order NLO applications such as electro‑optic modulators and frequency doublers [1]. Its higher molecular polarizability compared to non‑amino azobenzenes, as inferred from the TPSA and LogP differences quantified in Section 3, supports its selection over simpler azo dyes like 4‑(Diethylamino)azobenzene [2].

Bis-Azo & Poly-Azo Dye Synthesis

The primary amine group serves as a reactive site for further diazotization and azo coupling, enabling the synthesis of extended bis‑azo or poly‑azo chromophores with bathochromically shifted absorption bands [3]. This functionalization capability is absent in non‑amino analogs such as 4‑(Diethylamino)azobenzene, making this compound a strategic intermediate for custom dye synthesis .

Covalent Attachment to Functional Polymers

The terminal amino group allows covalent attachment to polymer backbones or side chains via amide bond formation or other conjugation chemistries. This is essential for creating stable NLO‑active polymer films and coatings, where simple doping of non‑functional azo dyes like 4‑(Diethylamino)azobenzene leads to phase separation and chromophore aggregation [4].

Application
Selection Property
Validation Focus
Nonlinear Optical (NLO) Chromophore Design
Donor-π-acceptor polarizability context
Electro-optic coefficient and frequency conversion evaluation
Bis-Azo & Poly-Azo Dye Synthesis
Primary amine diazotization handle
Azo coupling efficiency and chromophore extension verification
Covalent Attachment to Functional Polymers
Amino-terminated conjugation chemistry
Chromophore aggregation resistance and film stability assessment

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